

A Technical Guide to the Structural Characterization of Imidazoleacetic Acid Riboside

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Compound of Interest

Compound Name: *Imidazoleacetic acid riboside*

Cat. No.: *B1206207*

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Introduction

Imidazoleacetic acid riboside (IAA-R) is an endogenous imidazole ribonucleoside found in mammalian tissues.[1][2] As a metabolite of histidine, it plays a role in various biological processes and is recognized as a potential neurotransmitter or neuromodulator in the central nervous system.[1][3] Its precursor, imidazoleacetic acid-ribotide (IAA-RP), is an endogenous ligand for imidazoline receptors, implicating IAA-R in the central regulation of functions like blood pressure.[1][4] This technical guide provides a comprehensive overview of the structural characterization of **Imidazoleacetic acid riboside**, presenting key data, experimental protocols, and relevant biochemical pathways for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Imidazoleacetic acid riboside is an organic compound featuring a ribosyl group N-linked to an imidazoleacetic acid moiety.[3][5] The endogenously identified isomer is specifically imidazole-4-acetic acid-riboside.[1][4][6] Its core chemical and physical properties are summarized below.

Property	Value
IUPAC Name	2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid[3]
Synonyms	IAA-R, Ribosylimidazole-4-acetic acid, (1-Ribosylimidazole)-4-acetic acid[3][5]
CAS Number	29605-99-0[2][3]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₆ [3][7]
Molecular Weight	258.23 g/mol [3]
Monoisotopic Mass	258.08517 Da[7]
Canonical SMILES	<chem>C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O</chem> [3]
InChI Key	AHPWEWASPTZMEK-PEBGCTIMSA-N[3]
Predicted XLogP	-2.1[7]
Hydrogen Bond Donors	4[8]
Hydrogen Bond Acceptors	7[8]

Spectroscopic and Analytical Data

The structural elucidation of **Imidazoleacetic acid riboside** relies on standard analytical techniques, primarily mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for identifying and quantifying IAA-R in biological matrices. Gas chromatography-mass spectrometry (GC/MS) has been successfully used to confirm its presence in rat brain and cerebrospinal fluid.[1] High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) is employed for separation and sensitive detection. [1][4]

Predicted collision cross-section (CCS) values provide an additional parameter for compound identification in ion mobility-mass spectrometry.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	259.09245	154.3
[M+Na] ⁺	281.07439	161.2
[M-H] ⁻	257.07789	154.6
[M+NH ₄] ⁺	276.11899	167.9
[M+K] ⁺	297.04833	159.9
[M+H-H ₂ O] ⁺	241.08243	148.3
Data sourced from PubChem CID 440569.[7]		

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of this guide's compilation, detailed experimental ¹H or ¹³C NMR spectra for **Imidazoleacetic acid riboside** are not readily available in public scientific databases. However, predicted NMR spectra for the parent compound, Imidazoleacetic acid, are available and can serve as a reference for interpreting the imidazole and acetate moiety signals.

X-ray Crystallography

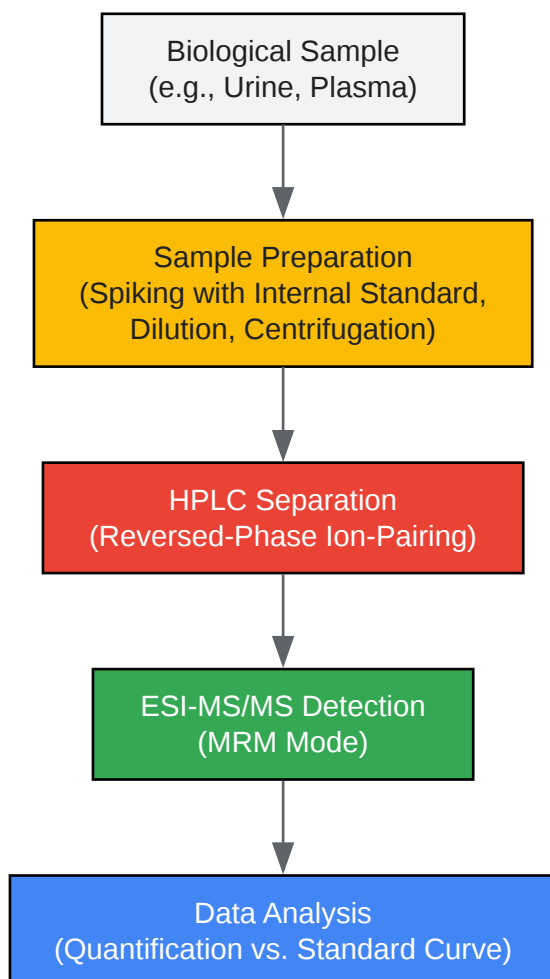
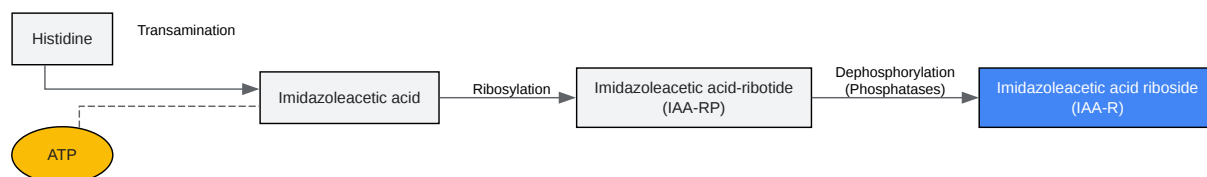
No public records of the single-crystal X-ray diffraction data for **Imidazoleacetic acid riboside** were identified. This data would be invaluable for definitively confirming its three-dimensional structure and intramolecular interactions.

Biological Context and Synthesis

Biosynthetic Pathway

Imidazoleacetic acid riboside is a downstream metabolite of the amino acid histidine. The primary pathway in the central nervous system involves the transamination of histidine to form imidazoleacetic acid (IAA).[1] IAA is then conjugated with phosphoribosyl-pyrophosphate in an

ATP-dependent reaction to produce imidazoleacetic acid-ribotide (IAA-RP).[1] Finally, IAA-R is formed through the dephosphorylation of IAA-RP by phosphatases.[1][3]



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